2-(3,4-Dihydroxyphenyl)-5-hydroxy-4-oxo-4H-chromen-7-yl-D-glucopyranoside
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Overview
Description
2-(3,4-DIHYDROXYPHENYL)-5-HYDROXY-7-{[(3R,4S,5S,6R)-3,4,5-TRIHYDROXY-6-(HYDROXYMETHYL)OXAN-2-YL]OXY}CHROMEN-4-ONE is a complex organic compound known for its diverse biological activities. It is a flavonoid derivative, which is a class of compounds widely recognized for their antioxidant properties. This compound is often studied for its potential therapeutic applications in various fields, including medicine and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-DIHYDROXYPHENYL)-5-HYDROXY-7-{[(3R,4S,5S,6R)-3,4,5-TRIHYDROXY-6-(HYDROXYMETHYL)OXAN-2-YL]OXY}CHROMEN-4-ONE typically involves multiple steps, starting from simpler organic molecules. One common method involves the use of glucose derivatives and phenolic compounds under controlled conditions to form the desired flavonoid structure .
Industrial Production Methods
Industrial production of this compound may involve the use of biotechnological methods, such as microbial fermentation, to produce the flavonoid in large quantities. This approach is often preferred due to its cost-effectiveness and sustainability compared to traditional chemical synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(3,4-DIHYDROXYPHENYL)-5-HYDROXY-7-{[(3R,4S,5S,6R)-3,4,5-TRIHYDROXY-6-(HYDROXYMETHYL)OXAN-2-YL]OXY}CHROMEN-4-ONE undergoes various chemical reactions, including:
Substitution: The hydroxyl groups in the compound can participate in substitution reactions, leading to the formation of various derivatives[][5].
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products
Scientific Research Applications
2-(3,4-DIHYDROXYPHENYL)-5-HYDROXY-7-{[(3R,4S,5S,6R)-3,4,5-TRIHYDROXY-6-(HYDROXYMETHYL)OXAN-2-YL]OXY}CHROMEN-4-ONE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(3,4-DIHYDROXYPHENYL)-5-HYDROXY-7-{[(3R,4S,5S,6R)-3,4,5-TRIHYDROXY-6-(HYDROXYMETHYL)OXAN-2-YL]OXY}CHROMEN-4-ONE involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and reduces oxidative stress by donating hydrogen atoms from its hydroxyl groups.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation.
Molecular Targets: Key targets include enzymes like cyclooxygenase and lipoxygenase, as well as signaling pathways like NF-κB and MAPK.
Comparison with Similar Compounds
Similar Compounds
Quercetin: Another flavonoid with similar antioxidant and anti-inflammatory properties.
Kaempferol: Known for its anticancer and cardioprotective effects.
Myricetin: Exhibits strong antioxidant activity and potential neuroprotective effects.
Uniqueness
2-(3,4-DIHYDROXYPHENYL)-5-HYDROXY-7-{[(3R,4S,5S,6R)-3,4,5-TRIHYDROXY-6-(HYDROXYMETHYL)OXAN-2-YL]OXY}CHROMEN-4-ONE is unique due to its specific structural features, such as the presence of multiple hydroxyl groups and a glycosidic linkage, which contribute to its distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C21H20O11 |
---|---|
Molecular Weight |
448.4 g/mol |
IUPAC Name |
2-(3,4-dihydroxyphenyl)-5-hydroxy-7-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C21H20O11/c22-7-16-18(27)19(28)20(29)21(32-16)30-9-4-12(25)17-13(26)6-14(31-15(17)5-9)8-1-2-10(23)11(24)3-8/h1-6,16,18-25,27-29H,7H2/t16-,18-,19+,20-,21?/m1/s1 |
InChI Key |
PEFNSGRTCBGNAN-MKJMBMEGSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)OC4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)O)O |
Origin of Product |
United States |
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